4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrahydroquinazoline Derivatives Synthesis
Research on tetrahydroquinazoline derivatives, which share a core structural motif with the compound of interest, reveals their synthesis via the aza Diels-Alder reaction. These derivatives demonstrate significant chemical reactivity, laying the groundwork for potential applications in medicinal chemistry and drug design (Cremonesi, Croce, & Gallanti, 2010).
Antimicrobial and Antitumor Agents
Some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been explored as a new class of antitumor agents. These compounds, including variations with benzenesulfonamide groups, have shown promising in vitro antitumor activity, suggesting potential applications in cancer therapy (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Carbonic Anhydrase Inhibitors
A series of ureido benzenesulfonamides incorporating triazine moieties have been investigated as inhibitors of carbonic anhydrase isoforms, relevant for various physiological functions and diseases, including cancer. Compounds in this category have shown high selectivity and potency as inhibitors, highlighting their potential therapeutic applications (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).
Anticancer Activity
Derivatives of tetrahydroquinoline with benzenesulfonamide moieties have also been assessed for their in vitro anticancer properties. Several compounds demonstrated efficacy surpassing that of established chemotherapy drugs, marking them as candidates for further development as anticancer agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Exploring Molecular Interactions
Studies on sulfonamide derivatives, including those with isoquinoline moieties, have been conducted to understand their molecular interactions with human carbonic anhydrases, which are crucial for designing more effective and selective inhibitors. These investigations have contributed valuable insights into the structural requirements for enzyme inhibition (Bruno et al., 2017).
Properties
IUPAC Name |
4-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c1-25-10-2-3-17-15-18(4-9-21(17)25)22(26-11-13-29-14-12-26)16-24-30(27,28)20-7-5-19(23)6-8-20/h4-9,15,22,24H,2-3,10-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYDWDSVBCLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.